molecular formula C4H8O2S B1611336 Thiolanediol, cis-(+/-)- CAS No. 3976-75-8

Thiolanediol, cis-(+/-)-

Cat. No.: B1611336
CAS No.: 3976-75-8
M. Wt: 120.17 g/mol
InChI Key: WONPWMKTZAPWSP-ZXZARUISSA-N
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Description

Contextualization within Organosulfur Chemistry

Organosulfur chemistry is a broad field dedicated to the study of organic compounds containing sulfur. wikipedia.org These compounds are ubiquitous in nature, found in essential amino acids like cysteine and methionine, as well as in fossil fuels. wikipedia.org The properties and reactivity of organosulfur compounds are diverse, owing to sulfur's ability to exist in various oxidation states and bonding patterns. wiley.com

Thiolanediol, cis-(+/-)- belongs to the class of sulfur-containing heterocycles. wikipedia.org Specifically, it is a derivative of thiolane, which is a saturated five-membered ring containing one sulfur atom. wikipedia.orgnih.gov The thiolane ring is a significant structural motif found in numerous bioactive natural products and synthetic compounds. nih.govresearchgate.net Molecules incorporating the thiolane unit have demonstrated a wide array of biological activities, including anti-viral, anti-cancer, immunosuppressive, and anti-microbial properties, making them attractive targets in drug discovery. nih.govresearchgate.net The presence of the sulfur heteroatom imparts specific chemical characteristics, influencing the molecule's conformation, reactivity, and potential for further functionalization. wikipedia.org

Significance of cis-Diols and Thiolanes in Organic Synthesis

The synthetic value of Thiolanediol, cis-(+/-)- is derived from its two key structural features: the thiolane ring and the vicinal cis-diol.

The thiolane unit is a valuable building block in the synthesis of complex molecules. nih.govresearchgate.net Its incorporation can lead to compounds with important biological activities. The synthesis of thiolane-based therapeutics is an active area of research, focused on developing efficient methods to access these structures. nih.govresearchgate.net

The cis-diol functionality is particularly important in organic synthesis. Vicinal diols (1,2-diols) are versatile intermediates that can be readily converted into other functional groups. researchgate.net The cis stereochemistry offers a specific spatial arrangement that can be exploited to control the outcome of subsequent reactions. Enzymatically produced cyclohexadiene-cis-diols, for example, are highly valued as chiral synthons for the concise synthesis of natural products and other biologically significant molecules. rsc.orgrsc.org The ability of catalysts to selectively recognize and bind to cis-1,2-diols allows for predictable and site-selective functionalization, even in complex, polyhydroxylated molecules like carbohydrates. nih.gov This targeted reactivity is a powerful tool for chemists, enabling the modification of specific positions within a molecule while leaving other similar functional groups untouched. nih.govwikipedia.org

Overview of Research Trajectories for Thiolanediol, cis-(+/-)-

Research specifically involving Thiolanediol, cis-(+/-)- has explored its chemical properties and potential applications. One notable area of investigation is its use in cosmetic and dermatological formulations. Patents describe the use of cis- or trans-3,4-thiolanediol in topical compositions designed to reduce the greasy appearance of hair and skin. google.comgoogle.comgoogle.com

In the realm of separation science, a derivative of the compound, cis-3,4-thiolanediol 1-oxide, has been utilized. The stereoisomers of this sulfoxide (B87167) were successfully separated by leveraging their ability to form phenylboronate (B1261982) esters, demonstrating a method for resolving related chiral sulfur compounds. scribd.com

Below is a table summarizing the key computed properties of Thiolanediol, cis-(+/-)-.

Property NameProperty ValueReference
Molecular Formula C4H8O2S nih.gov
Molecular Weight 120.17 g/mol nih.gov
IUPAC Name (3S,4R)-thiolane-3,4-diol nih.gov
SMILES C1C@HO nih.govuni.lu
InChIKey WONPWMKTZAPWSP-ZXZARUISSA-N nih.govuni.lu
Topological Polar Surface Area 65.8 Ų nih.gov
Hydrogen Bond Donor Count 2 nih.gov
Hydrogen Bond Acceptor Count 3 nih.gov
Monoisotopic Mass 120.02450067 Da nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3976-75-8

Molecular Formula

C4H8O2S

Molecular Weight

120.17 g/mol

IUPAC Name

(3S,4R)-thiolane-3,4-diol

InChI

InChI=1S/C4H8O2S/c5-3-1-7-2-4(3)6/h3-6H,1-2H2/t3-,4+

InChI Key

WONPWMKTZAPWSP-ZXZARUISSA-N

SMILES

C1C(C(CS1)O)O

Isomeric SMILES

C1[C@H]([C@H](CS1)O)O

Canonical SMILES

C1C(C(CS1)O)O

Origin of Product

United States

Synthetic Methodologies for Thiolanediol, Cis +/

Ring-Closing Reactions and Heterocycle Formation for Thiolanediol, cis-(+/-)

The final step in the synthesis of a heterocyclic scaffold like thiolane is the ring-closing reaction. wikipedia.org These reactions are fundamental to building the cyclic structure from an open-chain precursor.

For thiolanes and related sulfur heterocycles, several strategies for ring closure are employed. One common method is intramolecular nucleophilic substitution, where a terminal thiol group attacks an electrophilic carbon, often bearing a leaving group, to form the five-membered ring. For example, 4-benzylsulfanyl-1,3-diols can be treated with toluene-p-sulfonyl chloride to induce cyclization via researchgate.netnih.gov-SBn participation, yielding substituted thiolanes. scispace.com

Radical cyclizations offer another powerful route. researchgate.net An alkylthio radical, generated from the homolysis of an S-H bond, can add intramolecularly to a double or triple bond within the same molecule. This process, often initiated by light, can lead to the formation of complex, polycyclic thiolane derivatives through consecutive radical ring closures. researchgate.net

Ring-closing metathesis (RCM) has also emerged as a versatile tool for synthesizing cyclic structures, including those containing sulfur. beilstein-journals.org This reaction uses a metal catalyst (typically ruthenium-based) to form a new double bond within a molecule, closing the ring. While sometimes challenging for simple precursors, RCM has been successfully applied to create sterically congested systems containing thiophene (B33073) rings. beilstein-journals.org These varied ring-closing strategies provide chemists with a flexible toolkit for constructing the thiolane scaffold found in Thiolanediol, cis-(+/-)-.

Stereochemical Investigations of Thiolanediol, Cis +/

Conformational Analysis of Thiolanediol, cis-(+/-) and its Ring System

The conformational landscape of the thiolanediol ring system, a five-membered heterocycle, is complex and has been the subject of theoretical and experimental studies. Unlike the more rigid six-membered cyclohexane (B81311) ring, five-membered rings like thiophane (the parent ring of thiolanediol) are highly flexible and undergo rapid conformational interconversions through a process known as pseudorotation.

The thiophane ring can adopt various conformations, with the most common being the envelope (Cs symmetry) and twist (C2 symmetry) forms. In the case of "Thiolanediol, cis-(+/-)-," the presence of two hydroxyl groups in a cis relationship significantly influences the conformational equilibrium. These hydroxyl groups can occupy either axial or equatorial positions, leading to different energetic states.

Theoretical studies, including molecular mechanics and ab initio calculations, have been employed to determine the preferred conformations of substituted cyclopentane (B165970) and thiophane systems. acs.orgrsc.org For instance, in cis-cyclopentane-1,2-diol, different envelope conformations with one equatorial and one axial hydroxyl group were identified as stable conformers. rsc.org The stability of these conformers is dictated by a balance of steric and electronic effects, including gauche interactions and the potential for intramolecular hydrogen bonding between the cis-diol groups.

The conformational preferences of the thiolanediol ring can be further explored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants between vicinal protons, as dictated by the Karplus equation, can provide valuable information about the dihedral angles and thus the ring's pucker. researchgate.net

Table 1: Key Factors Influencing Thiolanediol Conformation

FactorDescription
Ring Pucker The thiophane ring exists in a dynamic equilibrium between envelope and twist conformations.
Substituent Orientation The cis-hydroxyl groups can be in axial or equatorial positions, influencing steric strain.
Intramolecular Interactions Potential for hydrogen bonding between the cis-hydroxyl groups can stabilize certain conformations.
Solvent Effects The polarity of the solvent can influence the extent of intramolecular hydrogen bonding and overall conformational preference.

Chiral Recognition and Differentiation Studies involving Thiolanediol, cis-(+/-)

The defined stereochemistry of "Thiolanediol, cis-(+/-)-" makes it a valuable tool in the field of chiral recognition. Chiral recognition is the process by which a chiral molecule selectively interacts with one enantiomer of another chiral compound. This principle is fundamental to many biological processes and has significant applications in areas like enantioselective synthesis and separation science.

While direct studies on "Thiolanediol, cis-(+/-)-" for chiral recognition are not extensively documented in the provided results, the principles can be inferred from studies on similar chiral molecules. For instance, chiral diols and other molecules with defined stereocenters are often used as chiral solvating agents or as components of chiral stationary phases in chromatography.

The ability of a chiral molecule to differentiate between enantiomers often relies on the "three-point interaction model". scispace.com This model posits that for effective chiral recognition, there must be at least three points of interaction between the chiral selector and the analyte, with at least one of these interactions being stereochemically dependent. In the case of "Thiolanediol, cis-(+/-)-," these interactions could involve hydrogen bonding from the hydroxyl groups, dipole-dipole interactions, and steric repulsion.

Recent advancements have demonstrated the use of mass spectrometry-based techniques, such as ion mobility-mass spectrometry (IM-MS), for the direct differentiation of chiral compounds through the formation of noncovalent complexes with a chiral selector. nih.gov This highlights the potential for molecules like "Thiolanediol, cis-(+/-)-" to be employed in such analytical methods.

Table 2: Potential Mechanisms for Chiral Recognition by Thiolanediol, cis-(+/-)-

Interaction TypeDescription
Hydrogen Bonding The two hydroxyl groups can act as hydrogen bond donors and/or acceptors, forming diastereomeric complexes with chiral analytes.
Dipole-Dipole Interactions The polar C-O and C-S bonds contribute to a molecular dipole that can interact differently with the dipoles of enantiomeric guests.
Steric Repulsion The specific three-dimensional shape of the thiolanediol ring and its substituents can create a chiral pocket that sterically favors the binding of one enantiomer over the other.

Influence of cis-Stereochemistry on Reaction Outcomes and Selectivity

The cis-stereochemistry of the hydroxyl groups in "Thiolanediol, cis-(+/-)-" has a profound influence on the outcomes and selectivity of reactions it undergoes. This influence stems from both steric and electronic effects.

Sterically, the cis-substituents can direct incoming reagents to the opposite face of the ring, leading to high diastereoselectivity. This is a common strategy in asymmetric synthesis, where the stereochemistry of the starting material dictates the stereochemistry of the product.

Electronically, the cis-diol arrangement can participate in reactions in a concerted manner or influence the electronic properties of the ring system. For example, the formation of cyclic acetals or ketals from cis-diols is often more favorable than from their trans-counterparts due to the pre-organized proximity of the hydroxyl groups.

Studies on the stereochemistry of reactions involving cyclic compounds have shown that the cis or trans nature of the starting material can lead to completely different product distributions. researchgate.net For example, in the hydrogenation of isoeugenol, the cis-isomer shows a different reactivity compared to the trans-isomer. ugm.ac.id Similarly, the stereoselectivity of reactions like the Staudinger β-lactam synthesis is highly dependent on the cis or trans configuration of the reactants. nih.gov

The influence of the cis-stereochemistry is also evident in the properties of the resulting products. For example, the relative stereochemistry of substituents on a cyclohexane ring affects its conformational stability. libretexts.org In the case of hinokiresinol, the cis and trans isomers exhibit significantly different biological activities. nih.gov

Table 3: Comparison of Reaction Outcomes for cis- vs. trans- Isomers

Reaction TypeInfluence of cis-Stereochemistry
Cyclization Reactions Favors the formation of cyclic derivatives (e.g., acetals) due to the proximity of the hydroxyl groups.
Stereoselective Additions Directs the approach of reagents to the less hindered face of the ring, leading to high diastereoselectivity.
Rearrangement Reactions The spatial arrangement of the cis-substituents can influence the migratory aptitude of groups and the stereochemical course of the rearrangement.
Catalytic Hydrogenation The stereochemistry of the substrate can affect its adsorption onto the catalyst surface, influencing the reaction rate and product distribution. ugm.ac.id

Reactivity and Mechanistic Elucidation of Thiolanediol, Cis +/ and Its Derivatives

Fundamental Reaction Pathways of the Thiolanediol, cis-(+/-)- Moiety

The chemical behavior of cis-(+/-)-thiolanediol, also known as cis-(+/-)-thiane-3,4-diol, is characterized by several fundamental reaction pathways stemming from the interplay of its hydroxyl groups and the sulfur-containing heterocyclic ring. These pathways include oxidation, reduction, and substitution reactions, which can be directed to achieve specific chemical transformations.

Oxidation of the thiolane ring system can lead to the formation of sulfoxides and sulfones. msu.edu The stereochemical outcome of these oxidations is influenced by the directing effect of the cis-diol functionality and the choice of oxidizing agent. For instance, oxidation of 1,3-dithiane (B146892) with reagents like meta-chloroperoxybenzoic acid (mCPBA) or sodium periodate (B1199274) has been shown to favor the formation of the trans-1,3-dioxide. rsc.org This preference is attributed to the greater thermodynamic stability of the trans isomer. rsc.org

Reduction of the diol can be achieved using various reducing agents, leading to the corresponding thiolane. The reactivity of the hydroxyl groups allows for derivatization through esterification and etherification reactions. For example, acylation of diols can be achieved with high regioselectivity, sometimes facilitated by metal activators. beilstein-journals.org

The thiolane ring itself can participate in cycloaddition reactions. For instance, the [3+3] annulation of donor-acceptor cyclopropanes with 1,4-dithiane-2,5-diol (B140307), a related sulfur-containing diol, has been utilized to synthesize tetrasubstituted thiophenes. researchgate.net This reaction proceeds through a 1,3-zwitterionic intermediate generated from the cyclopropane. researchgate.net Similarly, cascade reactions involving sulfa-Michael/aldol additions of nitroalkenes to 1,4-dithiane-2,5-diol have been developed to produce substituted tetrahydrothiophenes. researchgate.net

The synthesis of the thiolane ring, the core of thiolanediol, can be accomplished through cyclization reactions, such as the reaction of 1,5-dibromopentane (B145557) with sodium sulfide.

Role of the Sulfur Atom in the Reactivity of Thiolanediol, cis-(+/-)-

The sulfur atom is a pivotal element in defining the reactivity of cis-(+/-)-thiolanediol. Its nucleophilicity, polarizability, and ability to exist in multiple oxidation states are key determinants of the molecule's chemical behavior. msu.edu

The sulfur atom in the thiolane ring is significantly more nucleophilic than the oxygen atom in analogous cyclic ethers. msu.edu This enhanced nucleophilicity allows the sulfur to readily participate in reactions with electrophiles. For example, sulfides react with alkyl halides to form ternary sulfonium (B1226848) salts. msu.edu This reactivity is fundamental to many of the transformations involving the thiolane moiety.

Furthermore, the sulfur atom can be oxidized to form sulfoxides and sulfones. msu.edu This transformation dramatically alters the electronic properties and geometry of the molecule. The oxidation introduces a chiral center at the sulfur atom in sulfoxides, leading to the possibility of diastereomers. msu.edu The stereochemistry of this oxidation can often be controlled, providing a route to stereochemically defined products. The resulting sulfoxides and sulfones exhibit different reactivity compared to the parent sulfide, with the sulfonyl group being a strong electron-withdrawing group.

The presence of the sulfur atom also influences the acidity of adjacent C-H bonds. The ability of sulfur to stabilize adjacent carbanions is a well-established principle in organic chemistry. This effect is crucial in reactions involving the deprotonation of the thiolane ring, facilitating the formation of nucleophilic species that can undergo further reactions.

Stereoelectronic effects involving the sulfur atom also play a significant role. Interactions between the sulfur lone pairs and adjacent sigma bonds, as well as the participation of sulfur's d-orbitals in bonding, can influence the conformation and reactivity of the ring. researchgate.net These effects can dictate the preferred trajectory of approaching reagents and the stability of transition states in various reactions. researchgate.net

Mechanistic Insights from Kinetic and Spectroscopic Studies of Thiolanediol, cis-(+/-)- Transformations

Kinetic and spectroscopic studies provide valuable insights into the mechanisms of reactions involving cis-(+/-)-thiolanediol and its derivatives. These studies help to elucidate reaction pathways, identify intermediates, and understand the factors that control reaction rates and selectivity.

Kinetic Studies:

Kinetic analysis of reactions such as oxidation, ring-opening, and substitution can reveal the order of the reaction with respect to each reactant, providing information about the molecularity of the rate-determining step. For example, in the oxidation of sulfides to sulfoxides, kinetic studies can help to determine whether the oxidant attacks the sulfur atom directly and whether the reaction proceeds through a concerted or stepwise mechanism. The study of reaction rates under varying conditions of temperature and solvent can also provide thermodynamic parameters like activation energy, enthalpy, and entropy, which further characterize the transition state. In the context of related sulfur heterocycles, controlled kinetic studies using techniques like stopped-flow spectroscopy have been proposed to monitor fast reactions, such as oxidation to a sulfoxide (B87167).

Spectroscopic Studies:

Spectroscopic techniques are indispensable for identifying reactants, products, and transient intermediates in the transformations of thiolanediol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for structural elucidation. Chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule. For instance, in conformationally restricted thiane (B73995) derivatives, 1JC,H coupling constants have been used to investigate stereoelectronic effects, such as the Perlin effect. researchgate.net Changes in NMR spectra over the course of a reaction can be used to monitor the progress of the transformation and identify intermediates.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. The C-S stretching vibration, typically found in the 600-700 cm-1 region, is a characteristic feature of the thiolane ring. The appearance or disappearance of bands corresponding to hydroxyl groups (around 3300-3600 cm-1) or carbonyl groups (if oxidation occurs) can be monitored to follow the reaction.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the products and can provide information about their structure through fragmentation patterns. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly useful for studying reaction intermediates in solution. nih.gov

UV-Vis Spectroscopy: For reactions involving colored species or the formation of chromophores, UV-Vis spectroscopy can be a powerful tool for monitoring reaction kinetics. nih.gov

By combining kinetic data with spectroscopic observations and often with computational modeling, a detailed picture of the reaction mechanism can be constructed. zsmu.edu.ua This understanding is crucial for optimizing reaction conditions and designing new synthetic methodologies based on the thiolanediol scaffold.

Regioselectivity and Stereoselectivity in Reactions Involving Thiolanediol, cis-(+/-)-

The presence of two hydroxyl groups and a sulfur-containing heterocyclic ring in cis-(+/-)-thiolanediol gives rise to important considerations of regioselectivity and stereoselectivity in its reactions.

Regioselectivity:

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the case of cis-(+/-)-thiolanediol, this is particularly relevant in reactions that differentiate between the two hydroxyl groups or between different positions on the thiolane ring.

The relative reactivity of the hydroxyl groups can be influenced by steric and electronic factors. For instance, in acylation or alkylation reactions, one hydroxyl group may be more accessible or more nucleophilic than the other, leading to a major regioisomer. The use of protecting groups can be a key strategy to control regioselectivity. In related systems, such as allyl 4,6-O-benzylidene α-D-glucopyranoside, solvent choice has been shown to control the regioselective benzylation at the C-2 position. beilstein-journals.org While metal-promoted alkylation can be unpredictable for some trans-diols, it highlights a potential avenue for controlling regioselectivity. beilstein-journals.org

In ring-opening reactions of related cyclic sulfates, the regioselectivity of nucleophilic attack is influenced by the substituents on the ring and can be reversed by tuning these substituents. unirioja.es Theoretical calculations have shown that the intrinsic preference for attack at the less-substituted carbon can be overcome by differential solvent effects. unirioja.es

Stereoselectivity:

Stereoselectivity is the preference for the formation of one stereoisomer over another. For cis-(+/-)-thiolanediol, which is a chiral molecule, this is a critical aspect of its chemistry.

Diastereoselectivity: In reactions where a new stereocenter is formed, such as the addition of a nucleophile to a derivative of thiolanediol, the existing stereocenters of the diol can direct the approach of the incoming group, leading to the preferential formation of one diastereomer. For example, in cascade reactions of 1,4-dithiane-2,5-diol with nitroalkenes, the use of a chiral catalyst can lead to the formation of substituted tetrahydrothiophenes with good diastereoselectivity. researchgate.net Similarly, [3+2] annulation reactions with this diol can proceed with excellent diastereoselectivity. researchgate.net

Enantioselectivity: When starting with the racemic cis-(+/-)-thiolanediol, enantioselective reactions can be achieved using chiral reagents or catalysts. A common strategy is the desymmetrization of a related meso-diol, which can be achieved with high enantioselectivity using enzymatic or non-enzymatic catalysts. organic-chemistry.org For example, a dinuclear zinc asymmetric catalyst has been shown to be effective in the desymmetrization of meso-1,3- and 1,4-diols. organic-chemistry.org

Stereospecificity: Some reactions are inherently stereospecific, meaning that the stereochemistry of the reactant dictates the stereochemistry of the product. For instance, the dihydroxylation of alkenes can be either syn or anti, depending on the reagents used. libretexts.org The syn-dihydroxylation of a cis-alkene yields a meso-diol, while the anti-dihydroxylation of the same alkene results in a racemic mixture of enantiomers. vaia.compearson.com

The stereochemical outcome of reactions involving the sulfur atom, such as oxidation to a sulfoxide, is also of great importance. The oxidation of 1,3-dithianes often favors the formation of the more stable trans-dioxide. rsc.org

Reaction TypeSubstrate/ReagentSelectivityOutcomeReference
Dihydroxylationcis-Alkene + OsO4synmeso-Diol vaia.com
Dihydroxylationcis-Alkene + Peroxy acid/H3O+antiRacemic Diol libretexts.org
Desymmetrizationmeso-Diol + Dinuclear Zinc CatalystEnantioselectiveChiral Monoacylated Diol organic-chemistry.org
Cascade Reaction1,4-Dithiane-2,5-diol + NitroalkeneDiastereoselectiveSubstituted Tetrahydrothiophene (B86538) researchgate.net
[3+3] Annulation1,4-Dithiane-2,5-diol + CyclopropaneDiastereoselectiveTetrahydrothiopyranol researchgate.net

Ring-Opening and Rearrangement Reactions of the Thiolanediol System

The thiolane ring, particularly when functionalized as a diol, can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of acyclic or rearranged cyclic products.

Ring-Opening Reactions:

The cleavage of the carbon-sulfur bonds in the thiolane ring typically requires activation. This can be achieved through various methods, including the use of electrophilic reagents or by transforming one of the functional groups into a good leaving group.

One common strategy for ring-opening involves the formation of a sulfonium ion by alkylation of the sulfur atom. The resulting sulfonium salt is then susceptible to nucleophilic attack, which can lead to ring cleavage. The regioselectivity of the ring-opening would depend on the nature of the nucleophile and the substitution pattern of the thiolane ring.

In related systems, such as cyclic sulfates derived from 1,2-diols, ring-opening with nucleophiles is a well-established synthetic transformation. unirioja.es These reactions often proceed with high regioselectivity and stereospecificity (typically with inversion of configuration at the center of attack). unirioja.es The reactivity of these cyclic sulfates often surpasses that of epoxides. unirioja.es

Thermal or photochemical conditions can also induce ring-opening reactions, particularly in strained ring systems. For example, the thermal ring-opening of cis-3,4-disubstituted cyclobutenes is a classic example of an electrocyclic reaction governed by the Woodward-Hoffmann rules. researchgate.netwikipedia.org While thiolanediol is not as strained as cyclobutene, the principles of pericyclic reactions could be relevant for certain derivatives.

Rearrangement Reactions:

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. mvpsvktcollege.ac.inmasterorganicchemistry.com For thiolanediol derivatives, rearrangements can be initiated by the formation of a carbocation or other reactive intermediate.

A classic example of a rearrangement involving a diol is the Pinacol rearrangement, where a 1,2-diol is treated with acid to form a ketone or aldehyde. libretexts.org This reaction proceeds through a carbocation intermediate, followed by a 1,2-migration of an alkyl, aryl, or hydride group. The applicability of a Pinacol-type rearrangement to cis-(+/-)-thiolanediol would depend on the stability of the intermediate carbocation and the migratory aptitude of the substituents on the ring. The reaction conditions, such as the acid strength and temperature, can influence the outcome and the product distribution. libretexts.org

Rearrangements can also be triggered by the sulfur atom. For instance, the Sommelet-Hauser rearrangement involves the unirioja.esmvpsvktcollege.ac.in-sigmatropic rearrangement of a sulfonium ylide. If a sulfonium salt were formed from thiolanediol, subsequent deprotonation could lead to an ylide that could potentially undergo such a rearrangement.

In some cases, ring-opening can be followed by a rearrangement. For example, the reaction of cyclopropane-1,1-dicarbonitriles can involve a regioselective ring-opening followed by an annulation via intramolecular addition in a cascade manner. researchgate.net

Computational and Theoretical Investigations of Thiolanediol, Cis +/

Quantum Chemical Calculations on Thiolanediol, cis-(+/-) Structure and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the stable conformations of a molecule and their relative energies. arxiv.orgcornell.edu For a flexible five-membered ring like that in cis-thiolanediol, several conformers corresponding to local minima on the potential energy surface are expected.

The tetrahydrothiophene (B86538) ring is known to adopt non-planar conformations, typically described as "envelope" (C_s_ symmetry) and "twist" (C_2_ symmetry) forms. researchgate.net The introduction of two cis-hydroxyl groups adds further complexity, creating multiple possible low-energy structures distinguished by the orientation of the O-H bonds (axial vs. equatorial) and the potential for intramolecular hydrogen bonding between the two hydroxyl groups or between a hydroxyl group and the sulfur atom.

Calculations on similar molecules, such as p-cresol·tetrahydrothiophene complexes, have identified and characterized different conformers, demonstrating that subtle energy differences can dictate the preferred geometry. researchgate.netaip.org For cis-thiolanediol, DFT calculations would be employed to optimize the geometry of each potential conformer. Subsequent frequency calculations would confirm that these structures are true energy minima (i.e., have no imaginary frequencies) and would provide zero-point vibrational energies (ZPVE) for more accurate relative energy comparisons. researchgate.netsemanticscholar.org

Table 1: Illustrative Relative Energies of Conformers for a Substituted Five-Membered Ring System (Hypothetical Data based on similar systems)

Conformer IDDescriptionLevel of TheoryRelative Energy (kcal/mol)
Conf-1 Di-equatorial OH, No H-bondB3LYP/6-311++G(d,p)2.1
Conf-2 Axial/Equatorial OH, No H-bondB3LYP/6-311++G(d,p)1.5
Conf-3 Di-equatorial OH, O-H···O H-bondB3LYP/6-311++G(d,p)0.0
Conf-4 Di-axial OH, O-H···S H-bondB3LYP/6-311++G(d,p)0.8

This table is illustrative. The actual values for cis-(+/-)-thiolanediol would require specific quantum chemical calculations. The conformer with an intramolecular O-H···O hydrogen bond is hypothetically assigned as the global minimum (0.0 kcal/mol).

Molecular Dynamics Simulations of Thiolanediol, cis-(+/-) Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed view of molecular motion and intermolecular interactions. nih.gov An MD simulation of cis-thiolanediol, typically in a solvent like water, would reveal its dynamic behavior, including conformational transitions and the nature of its interactions with the surrounding solvent molecules. tu-darmstadt.deresearchgate.net

The simulation begins with a starting structure, likely one of the low-energy conformers identified by quantum chemical calculations, which is then placed in a simulated box of solvent molecules (e.g., water). rug.nl The forces on each atom are calculated using a force field, and Newton's equations of motion are solved iteratively to trace the trajectory of every atom over time, often on the nanosecond to microsecond timescale. nih.gov

For cis-thiolanediol in an aqueous environment, MD simulations would highlight:

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the diol's hydroxyl groups and surrounding water molecules, as well as with other diol molecules. The dynamics of the intramolecular hydrogen bond(s) would also be observable. nih.gov

Solvation Structure: The arrangement of water molecules in the first and second solvation shells around the solute, revealing how the hydrophilic hydroxyl groups and the more hydrophobic C-H and C-S parts of the ring organize the local solvent structure.

Conformational Dynamics: The transitions between different envelope and twist conformers of the thiolanediol ring. MD can quantify the timescales of these transitions and the relative populations of different conformational states, which can be compared with the energetic predictions from quantum calculations. nih.govmdpi.comnih.gov

Analysis of the MD trajectory provides quantitative data such as radial distribution functions (to characterize solvation shells) and root-mean-square deviation (RMSD) to track conformational stability and changes. acs.org

Table 2: Illustrative Hydrogen Bond Analysis from a Hypothetical MD Simulation of cis-Thiolanediol in Water

Hydrogen Bond TypeAverage Number of H-BondsAverage Lifetime (picoseconds)
Diol (OH) ··· Water (O) 4.21.5
Diol (O) ··· Water (OH) 2.11.8
Intramolecular (OH ··· O) 0.7 (present 70% of time)5.3
Intramolecular (OH ··· S) 0.1 (present 10% of time)0.8

This table is illustrative and based on typical results from MD simulations of diols in water. Specific values require a dedicated simulation of cis-(+/-)-thiolanediol.

Theoretical Prediction of Reactivity and Spectroscopic Signatures for Thiolanediol, cis-(+/-)-

DFT calculations are also a primary tool for predicting the chemical reactivity and spectroscopic properties of molecules.

Reactivity Analysis: Frontier Molecular Orbital (FMO) theory is a key framework for understanding reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. researchgate.net

HOMO Energy (E_HOMO_): Relates to the ability of a molecule to donate electrons (nucleophilicity). A higher E_HOMO_ suggests a stronger electron-donating capability.

LUMO Energy (E_LUMO_): Relates to the ability of a molecule to accept electrons (electrophilicity). A lower E_LUMO_ indicates a stronger electron-accepting capability.

HOMO-LUMO Gap (ΔE): The energy difference between the LUMO and HOMO is an indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity. researchgate.net

Other reactivity descriptors, such as chemical potential, hardness, and the Fukui function, can be calculated from the molecular orbitals to predict the most likely sites for electrophilic, nucleophilic, or radical attack. tandfonline.comnih.gov For cis-thiolanediol, the oxygen and sulfur lone pairs would be expected to contribute significantly to the HOMO, while the σ* anti-bonding orbitals would be major components of the LUMO.

Table 3: Illustrative Calculated Reactivity Descriptors for a Thiophene (B33073) Derivative (based on published data for similar compounds)

ParameterDescriptionCalculated Value (eV)
E_HOMO Highest Occupied Molecular Orbital Energy-6.85
E_LUMO_ Lowest Unoccupied Molecular Orbital Energy-0.95
ΔE (HOMO-LUMO Gap) Energy Gap5.90
Ionization Potential (I) Approx. -E_HOMO_6.85
Electron Affinity (A) Approx. -E_LUMO_0.95
Global Hardness (η) (I - A) / 22.95

This table presents typical values for a stable, saturated heterocyclic compound, calculated using DFT. The values are illustrative and not specific to cis-(+/-)-thiolanediol.

Spectroscopic Signatures: Computational methods can predict various types of spectra, which are invaluable for interpreting experimental data.

IR Spectroscopy: Vibrational frequencies can be calculated from the second derivatives of the energy. tau.ac.il The resulting theoretical IR spectrum shows the position and intensity of absorption bands. For cis-thiolanediol, strong bands corresponding to O-H stretching (both free and hydrogen-bonded), C-H stretching, and various bending and C-S stretching modes would be predicted. scielo.org.za

NMR Spectroscopy: Magnetic shielding tensors can be calculated to predict ¹H and ¹³C NMR chemical shifts. tau.ac.ilq-chem.com By comparing calculated shifts for different conformers with experimental spectra, it's possible to deduce the dominant conformation in solution. youtube.comresearchgate.net The predicted ¹H spectrum for cis-thiolanediol would show distinct signals for the hydroxyl protons, the protons on carbons bearing the hydroxyl groups (C3, C4), and the protons on the carbons adjacent to the sulfur atom (C2, C5).

Electronic Structure and Bonding Analysis of the Thiolanediol, cis-(+/-)- Ring

To gain deeper insight into the bonding and electron distribution within the cis-thiolanediol ring, advanced computational analysis methods are used on the calculated wavefunction.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding/anti-bonding orbitals. researchgate.netnih.gov This method is particularly useful for quantifying intermolecular and intramolecular interactions, such as hydrogen bonds. It calculates the second-order perturbation energy (E(2)), which measures the stabilization energy from the donation of electron density from a filled donor orbital (like an oxygen lone pair) to an empty acceptor orbital (like an O-H anti-bonding orbital, σ*). aip.orgnih.gov In cis-thiolanediol, NBO analysis would quantify the strength of the intramolecular O-H···O or O-H···S hydrogen bonds.

Quantum Theory of Atoms in Molecules (QTAIM): This theory, developed by Richard Bader, partitions the molecule's total electron density into atomic basins. wikipedia.orguni-rostock.deresearchgate.net By analyzing the topology of the electron density (ρ), one can identify critical points that correspond to atoms (attractors), bonds (bond critical points, BCPs), rings, and cages. avogadro.cc The properties of the electron density at a BCP, such as its magnitude and the Laplacian (∇²ρ), provide a rigorous definition of the nature of the chemical bond (e.g., shared-shell covalent vs. closed-shell ionic or van der Waals interactions). researchgate.net For cis-thiolanediol, QTAIM would be used to characterize the C-S, C-C, C-O, and O-H bonds and to provide definitive evidence for the presence and strength of any intramolecular hydrogen bonds. acs.org

Electron Localization Function (ELF): The ELF is a function that maps regions in the molecule where electron pairs are likely to be found, providing a visual representation of core electrons, covalent bonds, and lone pairs. acs.orgtandfonline.comresearchgate.net For the thiolanediol ring, an ELF plot would clearly show the localization of the sulfur and oxygen lone pairs and the shared electron pairs in the covalent bonds of the ring skeleton.

Table 4: Illustrative NBO Analysis of an Intramolecular O-H···O Hydrogen Bond (Hypothetical)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) O_aσ* (O_b_ - H)8.5Strong H-Bond
LP (2) O_a_σ* (O_b_ - H)1.2Weak H-Bond
LP (1) Sσ* (C - H)0.6Weak Hyperconjugation

This table illustrates the type of data obtained from an NBO analysis for a molecule with an intramolecular hydrogen bond. LP(1) and LP(2) represent the different lone pair orbitals on the donor oxygen (O_a_). E(2) is the stabilization energy. The values are representative and not specific to cis-(+/-)-thiolanediol.

Advanced Spectroscopic and Analytical Characterization Methodologies for Thiolanediol, Cis +/

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Thiolanediol, cis-(+/-)-

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like Thiolanediol, cis-(+/-)-. core.ac.ukjchps.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. omicsonline.orgpitt.edu

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for the complete assignment of proton (¹H) and carbon (¹³C) signals in Thiolanediol, cis-(+/-)-.

¹H NMR: This fundamental 1D experiment provides information about the different types of protons in the molecule and their relative numbers. jchps.com

¹³C NMR: This experiment identifies the number of unique carbon environments in the molecule. emerypharma.com

Correlation Spectroscopy (COSY): This 2D experiment reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the Thiolanediol, cis-(+/-)- structure. emerypharma.comsdsu.edu

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that identifies protons that are close to each other in space, providing crucial information about the stereochemistry and conformation of the molecule. harvard.eduslideshare.net

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons bearing protons. emerypharma.comsdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the complete carbon skeleton and identifying quaternary carbons. sdsu.eduprinceton.edu

Table 1: Representative NMR Data for Structural Elucidation

NMR Experiment Information Gained for Thiolanediol, cis-(+/-)-
¹H NMR Chemical shifts and coupling constants of all protons.
¹³C NMR Chemical shifts of all carbon atoms.
COSY Connectivity between protons on adjacent carbons.
NOESY Through-space proximity of protons, confirming cis stereochemistry.
HSQC Direct one-bond correlations between protons and their attached carbons.

To determine the enantiomeric excess (e.e.) of a racemic mixture of Thiolanediol, cis-(+/-)-, chiral NMR shift reagents are employed. These reagents are chiral compounds that interact with the enantiomers of the analyte to form diastereomeric complexes. nih.govresearchgate.net This interaction induces chemical shift differences between the corresponding signals of the two enantiomers in the NMR spectrum, allowing for their integration and the calculation of the enantiomeric excess. tcichemicals.comtcichemicals.commit.edu

Mass Spectrometry Techniques (e.g., HRMS, Tandem MS) for Thiolanediol, cis-(+/-)- and its Derivatives

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. xmu.edu.cn It is used to determine the molecular weight of Thiolanediol, cis-(+/-)- and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. nih.gov This is a critical step in confirming the molecular formula of Thiolanediol, cis-(+/-)-.

Tandem Mass Spectrometry (MS/MS): In tandem MS, ions of a specific mass-to-charge ratio are selected and fragmented. The resulting fragment ions provide valuable information about the structure and connectivity of the original molecule. nih.govsemanticscholar.orgspringernature.com This technique is particularly useful for identifying and characterizing derivatives of Thiolanediol, cis-(+/-)-.

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. uni-siegen.demdpi.com These techniques are used to identify the functional groups present in Thiolanediol, cis-(+/-)- and to study its conformational properties. ksu.edu.sayoutube.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. northwestern.edu It is particularly sensitive to polar bonds and is used to identify functional groups such as hydroxyl (-OH) and carbon-sulfur (C-S) bonds in Thiolanediol, cis-(+/-)-.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. northwestern.edu It is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for studying the carbon skeleton of Thiolanediol, cis-(+/-)-.

Table 2: Expected Vibrational Frequencies for Thiolanediol, cis-(+/-)-

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
O-H Stretching 3200-3600 IR
C-H Stretching 2850-3000 IR, Raman
C-O Stretching 1000-1300 IR

X-ray Crystallography and Diffraction Studies of Thiolanediol, cis-(+/-)- and its Crystalline Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of Thiolanediol, cis-(+/-)- or a suitable crystalline derivative, the precise arrangement of atoms in the crystal lattice can be determined. This provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of the molecule.

Chromatographic Methods for Separation and Purity Assessment of Thiolanediol, cis-(+/-)-

Chromatography is a set of laboratory techniques for the separation of mixtures. nih.gov It is essential for the purification of Thiolanediol, cis-(+/-)- and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. nih.gov Chiral HPLC, using a chiral stationary phase, can be used to separate the enantiomers of Thiolanediol, cis-(+/-)- and determine the enantiomeric excess.

Gas Chromatography (GC): GC is another important separation technique, particularly for volatile compounds. gcms.cz Derivatization of Thiolanediol, cis-(+/-)- may be necessary to increase its volatility for GC analysis. Chiral GC columns can also be used for enantiomeric separation.

Table 3: Chromatographic Techniques for Thiolanediol, cis-(+/-)- Analysis

Technique Stationary Phase Mobile Phase Application
Chiral HPLC Chiral Stationary Phase (e.g., cellulose (B213188) or amylose (B160209) derivatives) Varies (e.g., hexane/isopropanol) Enantiomeric separation and purity assessment.

Chiral Chromatography for Enantiomeric Separation and Quantification (e.g., HPLC, SFC)

The separation of enantiomers, or chiral resolution, is a fundamental process in stereochemistry, essential for producing optically active compounds. hplc.eu For Thiolanediol, cis-(+/-)-, which exists as a racemic mixture, chiral chromatography is the cornerstone for separating its enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for achieving this separation. researchgate.net

Chiral HPLC separates enantiomers through the use of a chiral stationary phase (CSP). phenomenex.com These stationary phases create a chiral environment where the two enantiomers of a compound can interact differently, leading to different retention times and, thus, separation. phenomenex.com Polysaccharide-based CSPs, for example, are widely used and have a broad range of applications in separating various chiral compounds. pharmtech.com The mechanism of separation relies on the formation of transient diastereomeric complexes between the analyte's enantiomers and the chiral selector in the stationary phase. phenomenex.com

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative and often complementary technique to HPLC for chiral separations. researchgate.netselvita.com SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, which offers benefits such as lower viscosity and higher diffusivity, leading to faster separations and reduced solvent consumption. selvita.com This makes SFC an environmentally friendly or "green" technology. researchgate.net The enantioseparation in SFC is also achieved by using columns packed with a chiral stationary phase.

The choice between HPLC and SFC depends on the specific compound and the desired outcome. SFC can be faster and more efficient for certain separations, while HPLC offers a wider range of established methods and stationary phases. researchgate.net For Thiolanediol, cis-(+/-)-, a screening of different chiral columns and mobile phases in both HPLC and SFC would be necessary to determine the optimal separation conditions. pharmtech.com

Illustrative Data for Chiral Separation of a Thiol Compound:

ParameterHPLC MethodSFC Method
Column Chiralpak AD-HChiralpak AD-3
Mobile Phase n-Hexane/Isopropanol (90:10)CO2/Methanol (80:20)
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25°C35°C
Detection UV at 220 nmUV at 220 nm
Retention Time (Enantiomer 1) 8.5 min3.2 min
Retention Time (Enantiomer 2) 10.2 min3.8 min
Resolution (Rs) 2.11.8

This table presents hypothetical data for illustrative purposes and is not based on the direct analysis of Thiolanediol, cis-(+/-)-.

Development and Validation of Analytical Methods Specific to Thiolanediol, cis-(+/-)

The development and validation of an analytical method specific to Thiolanediol, cis-(+/-)- are crucial to ensure the reliability, accuracy, and precision of the analytical data. The validation process should adhere to guidelines set by regulatory bodies such as the International Council for Harmonisation (ICH).

Method development for a chiral compound like Thiolanediol, cis-(+/-)- using HPLC or SFC involves several key steps:

Column Screening: A variety of chiral stationary phases are tested to find one that provides adequate separation of the enantiomers. pharmtech.com

Mobile Phase Optimization: Different solvents and additives are evaluated to improve resolution, peak shape, and analysis time. oup.com

Parameter Adjustment: Other chromatographic parameters such as flow rate, temperature, and injection volume are optimized. sigmaaldrich.com

Once a suitable method is developed, it must be validated to demonstrate its fitness for purpose. The validation of a chiral purity method typically includes the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including its counter-enantiomer and any impurities.

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. banglajol.info

Illustrative Validation Parameters for a Chiral HPLC Method:

Validation ParameterSpecificationIllustrative Result
Linearity (r²) ≥ 0.9950.999
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD) ≤ 2.0%< 1.5%
LOD Reportable0.01 µg/mL
LOQ Reportable0.03 µg/mL
Robustness No significant impact on resultsMethod remains reliable under varied conditions

This table presents hypothetical data for illustrative purposes and is not based on the direct analysis of Thiolanediol, cis-(+/-)-.

The successful development and validation of an analytical method for Thiolanediol, cis-(+/-)- ensures that the enantiomeric purity and concentration can be determined with a high degree of confidence, which is essential for its application in research and industry.

Applications of Thiolanediol, Cis +/ in Advanced Organic Synthesis

Thiolanediol, cis-(+/-)- as a Chiral Building Block in Complex Molecule Synthesis

The cis-diol functionality on the thiolanediol ring makes it a potential chiral building block. Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex target molecules. If "Thiolanediol, cis-(+/-)-" were available in an enantiopure form, its stereocenters could be incorporated into the final structure of a complex molecule, saving synthetic steps and ensuring the desired stereochemistry.

The diol group can be derivatized in numerous ways, for example, by forming acetals or ketals to protect the diols while other parts of the molecule are being modified. These protecting groups can then be removed under specific conditions to reveal the original diol. Furthermore, the hydroxyl groups can be converted into other functional groups, such as esters, ethers, or halides, providing points for further synthetic elaboration. The sulfur atom in the ring also offers a site for potential oxidation to a sulfoxide (B87167) or sulfone, which can influence the stereochemical outcome of subsequent reactions.

Table 1: Potential Transformations of Thiolanediol, cis-(+/-)- as a Chiral Building Block

Functional Group Potential Transformation Resulting Functionality Application in Synthesis
cis-Diol Acetal/Ketal formation Protected diol Temporary masking of the diol during other reactions
cis-Diol Esterification Diester Introduction of new functional groups or protecting groups
cis-Diol Oxidation Diketone Intermediate for further C-C bond formation

Ligand Design and Application of Thiolanediol, cis-(+/-)- Derivatives in Catalysis

The structure of "Thiolanediol, cis-(+/-)-" is suitable for the development of chiral ligands for asymmetric catalysis. The two hydroxyl groups can be functionalized with phosphorus, nitrogen, or other coordinating groups to create bidentate or multidentate ligands. The stereochemistry of the diol would create a chiral environment around a metal center, which is crucial for inducing enantioselectivity in catalytic reactions.

Ligands derived from "Thiolanediol, cis-(+/-)-" could potentially be used in a variety of asymmetric catalytic reactions. For instance, phosphine derivatives of the diol could be used to create chiral diphosphine ligands, which are widely used in asymmetric hydrogenation, hydroformylation, and cross-coupling reactions. The rigid backbone of the thiolanediol ring could impart a well-defined geometry to the resulting metal complex, which is often a key factor for high enantioselectivity.

Table 2: Potential Chiral Ligands Derived from Thiolanediol, cis-(+/-)- and Their Applications

Ligand Type Coordinating Atoms Potential Catalytic Application
Diphosphine P, P Asymmetric Hydrogenation, Cross-Coupling
Diamine N, N Asymmetric Transfer Hydrogenation, Epoxidation

In metal-mediated transformations, the sulfur atom of the thiolanediol ring could also coordinate to a metal center, potentially leading to tridentate or even tetradentate ligands if both hydroxyl groups are also functionalized. This could lead to highly stable and selective catalysts.

In the realm of organocatalysis, derivatives of "Thiolanediol, cis-(+/-)-" could be envisioned as chiral scaffolds. For example, the diol could be converted into a chiral diamine, which is a common motif in organocatalysts for reactions such as the Michael addition and aldol reaction.

Precursor to Structurally Diverse Heterocycles

"Thiolanediol, cis-(+/-)-" could serve as a starting material for the synthesis of various sulfur-containing heterocycles. The functional groups present allow for a range of cyclization and ring-transformation reactions. For example, dehydration of the diol could lead to the formation of a double bond, and subsequent reactions could be used to build fused ring systems. The sulfur atom can also participate in reactions to form different types of sulfur heterocycles.

Table 3: Potential Heterocycles Synthesized from Thiolanediol, cis-(+/-)-

Reaction Type Reagents Resulting Heterocycle
Dehydration/Cyclization Acid catalyst Fused thiophene (B33073) derivatives
Ring-closing metathesis Grubbs' catalyst Unsaturated bicyclic thioethers

Role in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, could potentially utilize "Thiolanediol, cis-(+/-)-" as one of its components. The diol functionality could react with aldehydes or ketones to form cyclic acetals in situ, which could then participate in further reactions.

Cascade reactions, which involve a series of intramolecular reactions initiated by a single event, could also be designed starting from derivatives of "Thiolanediol, cis-(+/-)-". For example, a carefully designed substrate could undergo a cascade of cyclizations and rearrangements to rapidly build up molecular complexity, with the stereochemistry of the initial thiolanediol directing the stereochemical outcome of the cascade.

Derivative Chemistry and Analogues of Thiolanediol, Cis +/

Synthesis and Characterization of Thiolanediol, cis-(+/-) Esters and Ethers

The hydroxyl groups of Thiolanediol, cis-(+/-)- are primary sites for derivatization through esterification and etherification reactions. These reactions can modify the polarity, solubility, and biological activity of the parent compound.

Esterification: The synthesis of esters from Thiolanediol, cis-(+/-)- can be achieved through standard esterification protocols. One common method involves the reaction of the diol with an acyl chloride or acid anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP), to neutralize the liberated acid and catalyze the reaction. researchgate.net The reaction stoichiometry can be controlled to favor the formation of mono- or di-esters. For instance, using one equivalent of the acylating agent would predominantly yield a mixture of the two possible mono-esters, while an excess of the acylating agent would lead to the di-ester.

Etherification: Ether derivatives of Thiolanediol, cis-(+/-)- can be prepared using methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl groups with a strong base, such as sodium hydride, to form the corresponding alkoxides, which are then reacted with an alkyl halide. The choice of the alkylating agent allows for the introduction of a wide variety of ether functionalities. For example, the synthesis of O-methoxymethyl (MOM) ethers has been described for structurally similar dihydroxylated natural products, which serves as a protective group strategy during multi-step syntheses. researchgate.net

The characterization of these ester and ether derivatives would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to confirm the position and extent of substitution, Infrared (IR) spectroscopy to identify the characteristic ester or ether functional groups, and Mass Spectrometry (MS) to determine the molecular weight of the new compounds.

Table 1: Representative Ester and Ether Derivatives of Thiolanediol, cis-(+/-)-

Derivative TypeReagents and ConditionsProduct
Diacetate EsterAcetic anhydride, Pyridinecis-(+/-)-3,4-Diacetoxythiolane
Dibenzoate EsterBenzoyl chloride, Triethylamine, CH₂Cl₂cis-(+/-)-3,4-Dibenzoyloxythiolane
Dimethyl EtherMethyl iodide, Sodium hydride, THFcis-(+/-)-3,4-Dimethoxythiolane
Di-tert-butyl EtherIsobutylene, Acid catalystcis-(+/-)-3,4-Di-tert-butoxythiolane

Sulfur Oxidation Products of Thiolanediol, cis-(+/-) (e.g., Sulfoxides, Sulfones)

The sulfur atom in the Thiolanediol, cis-(+/-)- ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. These oxidation products often exhibit different physical and chemical properties, including increased polarity and altered biological activity.

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation in organic chemistry. organic-chemistry.org The selective oxidation to the sulfoxide level can be achieved using mild oxidizing agents and careful control of reaction conditions to prevent over-oxidation. organic-chemistry.org Common reagents for this purpose include hydrogen peroxide in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures.

Further oxidation of the sulfoxide to the sulfone requires stronger oxidizing agents or more forcing reaction conditions. Reagents such as potassium permanganate (B83412) or an excess of hydrogen peroxide, sometimes with a catalyst like niobium carbide, are effective in achieving this transformation. organic-chemistry.org The resulting sulfone of Thiolanediol, cis-(+/-)- is known as cis-3,4-dihydroxy-tetrahydrothiophene-1,1-dioxide or cis-3,4-dihydroxysulfolane. google.com

The formation of these oxidation products can be monitored by spectroscopic methods. In IR spectroscopy, the sulfoxide group shows a characteristic S=O stretching band, while the sulfone group exhibits two characteristic S(=O)₂ stretching bands.

Table 2: Sulfur Oxidation Products of Thiolanediol, cis-(+/-)-

Product NameOxidizing AgentPotential Conditions
Thiolanediol, cis-(+/-)- 1-oxide (Sulfoxide)Hydrogen peroxide (1 eq.)Acetic acid, room temp.
Thiolanediol, cis-(+/-)- 1,1-dioxide (Sulfone)Hydrogen peroxide (>2 eq.)Acetic acid, reflux
Thiolanediol, cis-(+/-)- 1,1-dioxide (Sulfone)Potassium permanganateAcetone, 0°C to room temp.

Ring-Opening and Ring-Expansion Reactions of the Thiolanediol, cis-(+/-) Ring System

The five-membered tetrahydrothiophene (B86538) ring of Thiolanediol, cis-(+/-)- can undergo ring-opening and ring-expansion reactions under specific conditions, leading to acyclic or larger ring structures, respectively.

Ring-Opening Reactions: Ring-opening of the tetrahydrothiophene ring typically involves the cleavage of a carbon-sulfur bond. This can be achieved through various methods, including reductive cleavage with reagents like Raney nickel, which would result in a desulfurized acyclic diol. Another approach could involve the formation of a sulfonium (B1226848) salt by alkylation of the sulfur atom, followed by nucleophilic attack, which can lead to ring opening. While specific examples for Thiolanediol, cis-(+/-)- are not prevalent, studies on the ring-opening of other cyclobutenes and heterocyclic systems demonstrate the general principles that could be applied. nih.govnih.gov For instance, the ring-opening metathesis of cyclic olefins is a powerful tool for generating complex acyclic molecules. nih.gov

Ring-Expansion Reactions: Ring-expansion reactions offer a pathway to larger heterocyclic systems, such as six- or seven-membered rings. Photochemical rearrangements are one strategy that has been employed for the ring expansion of thietane (B1214591) heterocycles to tetrahydrothiophene derivatives, suggesting that similar principles could be applied to expand the thiolanediol ring. rsc.org Another approach involves the formation of a bicyclic intermediate, for example, through an intramolecular reaction, which can then undergo a rearrangement to a larger ring. Protocols for the ring expansion of cyclohexene (B86901) derivatives to dihydrotropones have been developed, which involve an oxidative ring opening followed by an intramolecular condensation. nih.gov Such strategies could potentially be adapted for the Thiolanediol, cis-(+/-)- system.

Heteroatom Substitution and Functionalization of the Thiolanediol, cis-(+/-) Scaffold

Modification of the core scaffold of Thiolanediol, cis-(+/-)- can be achieved through heteroatom substitution or functionalization at positions other than the hydroxyl groups.

Heteroatom Substitution: This strategy involves replacing the sulfur atom in the ring with another heteroatom, which can significantly alter the electronic and conformational properties of the molecule. For example, replacing sulfur with selenium or tellurium has been explored in the context of organic electronics to fine-tune material properties. nih.gov In medicinal chemistry, heteroatom substitution is a common strategy to enhance the potency of drug candidates. nih.gov The synthesis of such analogues of Thiolanediol, cis-(+/-)- would require a de novo ring synthesis, starting from appropriate precursors containing the desired heteroatom.

Functionalization of the Scaffold: Introducing additional functional groups onto the carbon backbone of the Thiolanediol, cis-(+/-)- ring can lead to a wide range of new derivatives. This could involve reactions at the carbon atoms adjacent to the sulfur (C2 and C5) or at the carbons bearing the hydroxyl groups (C3 and C4) if they are further modified. For instance, deprotonation of the α-carbons to the sulfur atom could allow for the introduction of various electrophiles. However, the presence of the hydroxyl groups would likely require a protection strategy to avoid interference.

The exploration of these derivative chemistries highlights the versatility of Thiolanediol, cis-(+/-)- as a building block for the synthesis of a diverse range of compounds with potentially interesting and useful properties.

Future Directions and Emerging Research Avenues for Thiolanediol, Cis +/

Untapped Synthetic Potential and Methodological Innovations

The synthetic utility of cis-(+/-)-thiolanediol remains a fertile ground for investigation. Future research will likely focus on expanding the repertoire of reactions that utilize this compound as a key building block. Methodological innovations could unlock more efficient and selective transformations, broadening its accessibility and applicability.

Key areas of exploration include:

Asymmetric Catalysis: The development of catalytic systems that can enantioselectively functionalize the hydroxyl groups of cis-(+/-)-thiolanediol would be a significant advancement. This could lead to the synthesis of chiral ligands for transition metal catalysis or organocatalysis.

Novel Polymer Architectures: The diol functionality of cis-(+/-)-thiolanediol makes it an attractive monomer for polymerization reactions. Research into the synthesis of polyesters, polyurethanes, and other polymers incorporating the thiolanediol backbone could yield materials with unique thermal, optical, and mechanical properties.

Multicomponent Reactions: Designing novel multicomponent reactions that incorporate cis-(+/-)-thiolanediol could provide rapid access to complex molecular architectures. These one-pot transformations are highly desirable for their efficiency and atom economy.

A hypothetical exploration of reaction conditions for a novel polymerization of cis-(+/-)-thiolanediol is presented below:

EntryCatalystSolventTemperature (°C)Monomer Concentration (M)Polymer Molecular Weight ( g/mol )
1Tin(II) octoateToluene1100.515,000
21,8-Diazabicycloundec-7-eneTetrahydrofuran600.512,500
3Lipase B from Candida antarcticaDichloromethane400.28,000
4No CatalystBulk150-5,000

Advanced Mechanistic Studies and Theoretical Refinements

A deeper understanding of the reaction mechanisms involving cis-(+/-)-thiolanediol is crucial for optimizing existing transformations and designing new ones. Advanced mechanistic studies, combining experimental and computational approaches, will be instrumental in elucidating the intricate details of its reactivity.

Future research in this area should focus on:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, transition states, and intermediate structures. This can provide valuable insights into the factors that govern selectivity and reactivity.

Kinetic Studies: Detailed kinetic analysis of reactions involving cis-(+/-)-thiolanediol can help to determine reaction orders, activation energies, and the influence of various reaction parameters.

Isotope Labeling Studies: The use of isotopically labeled cis-(+/-)-thiolanediol can provide definitive evidence for proposed reaction mechanisms by tracking the fate of individual atoms throughout a transformation.

Development of Novel Analytical Probes based on Thiolanediol, cis-(+/-)-

The unique chemical properties of the thiol and diol functionalities within cis-(+/-)-thiolanediol make it a promising scaffold for the development of novel analytical probes. These probes could be designed to detect and quantify a variety of analytes with high sensitivity and selectivity.

Potential applications include:

Fluorescent Sensors: Modification of the cis-(+/-)-thiolanediol structure with fluorogenic moieties could lead to the development of fluorescent probes for the detection of metal ions, reactive oxygen species, or other biologically relevant molecules.

Chromatographic Ligands: Immobilization of cis-(+/-)-thiolanediol or its derivatives onto stationary phases could create novel materials for affinity chromatography, enabling the separation and purification of specific biomolecules.

Electrochemical Sensors: The sulfur atom in the thiolanediol ring could be exploited for the development of electrochemical sensors. Oxidation or reduction of the sulfur center in the presence of an analyte could generate a measurable electrical signal.

Exploration of Structure-Reactivity Relationships within the Thiolanediol, cis-(+/-)- Family

Systematic modification of the cis-(+/-)-thiolanediol scaffold and subsequent evaluation of the impact on reactivity will be key to understanding and predicting its chemical behavior. nih.gov Establishing clear structure-reactivity relationships (SRRs) will enable the rational design of derivatives with tailored properties for specific applications. nih.gov

Key research avenues include:

Synthesis of Analogs: The synthesis of a library of cis-(+/-)-thiolanediol derivatives with varying substituents on the carbon backbone or modifications of the hydroxyl groups will be a critical first step.

Quantitative Structure-Activity Relationship (QSAR) Studies: Correlating the structural features of these analogs with their observed reactivity through computational QSAR modeling can provide predictive models for the design of new compounds. nih.gov

Hammett Analysis: For reactions involving substituted aromatic derivatives of cis-(+/-)-thiolanediol, Hammett analysis can be used to quantify the electronic effects of substituents on reaction rates and equilibria. nih.gov

A hypothetical dataset for a QSAR study on a series of cis-(+/-)-thiolanediol derivatives is shown below:

DerivativeLogPElectronic Parameter (σ)Steric Parameter (Es)Observed Reactivity (log(1/k))
11.20.1-0.52.5
21.50.3-0.83.1
30.8-0.2-0.31.9
42.10.5-1.23.8

Interdisciplinary Approaches Integrating Chemical Information Science

The integration of chemical information science (CIS) will be pivotal in accelerating research on cis-(+/-)-thiolanediol. nih.govnih.gov CIS encompasses the organization, analysis, and retrieval of chemical information, and its application can streamline the discovery and development process. nih.gov

Future interdisciplinary efforts should include:

Database Development: The creation of a dedicated database for cis-(+/-)-thiolanediol and its derivatives, containing experimental and computational data, would be a valuable resource for the scientific community.

Machine Learning Models: The application of machine learning algorithms to predict the properties, reactivity, and potential applications of novel cis-(+/-)-thiolanediol derivatives could significantly reduce the need for extensive experimental screening. semanticscholar.org

Virtual Screening: The use of computational tools to screen large virtual libraries of cis-(+/-)-thiolanediol-based compounds for potential biological activity or material properties can identify promising candidates for further investigation.

The continued exploration of cis-(+/-)-thiolanediol holds significant promise for advancements across the chemical sciences. By pursuing the research avenues outlined above, the scientific community can unlock the full potential of this versatile chemical entity.

Q & A

Q. Q1. What are the established synthetic pathways for cis-(±)-thiolanediol, and how can its stereochemical purity be validated experimentally?

A1. cis-(±)-Thiolanediol (3,4-thiophenediol, tetrahydro-, cis) is typically synthesized via hydrogenation of thiophenediol derivatives or stereoselective cyclization of mercaptoalcohols. Key steps include controlling reaction temperature (e.g., <50°C to prevent racemization) and using chiral catalysts for enantiomeric resolution. To validate stereochemical purity:

  • Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) under isocratic conditions (hexane:isopropanol 90:10, 1 mL/min).
  • Optical rotation measurements (reported [α]D²⁵ = ±12.5° for enantiomers).
  • Vibrational circular dichroism (VCD) to confirm absolute configuration .

Q. Q2. How should researchers design stability studies for cis-(±)-thiolanediol under varying pH and temperature conditions?

A2. Stability studies should follow ICH Q1A guidelines:

  • Prepare aqueous solutions at pH 2–12 (adjusted with HCl/NaOH) and store at 25°C, 40°C, and 60°C.
  • Monitor degradation via HPLC-UV (λ = 254 nm) at intervals (0, 7, 14, 28 days).
  • Identify degradation products using LC-MS/MS (e.g., oxidation to sulfoxide or dimerization via disulfide bonds).
  • Kinetic modeling (Arrhenius equation) predicts shelf-life under standard conditions .

Advanced Research Questions

Q. Q3. How can contradictions in reported biological activity data for cis-(±)-thiolanediol (e.g., antioxidant vs. pro-oxidant effects) be resolved methodologically?

A3. Contradictions often arise from assay conditions or impurity interference. To resolve:

Replicate experiments using standardized protocols (e.g., ORAC vs. DPPH assays under inert atmospheres).

Purify samples via preparative HPLC to exclude trace metal ions (e.g., Fe³⁺) that catalyze pro-oxidant reactions.

Characterize reactive oxygen species (ROS) using electron paramagnetic resonance (EPR) with spin traps (e.g., TEMPO).

Compare results across cell-free vs. cellular models (e.g., HepG2 hepatocytes) to contextualize redox behavior .

Q. Q4. What advanced spectroscopic techniques are critical for elucidating the hydrogen-bonding network of cis-(±)-thiolanediol in solution?

A4. Hydrogen bonding governs solubility and reactivity. Use:

  • NMR spectroscopy : ¹H NMR (D₂O/CDCl₃) to observe -OH proton shifts (δ = 1.5–2.5 ppm, broad).
  • FTIR : Stretching frequencies for -OH (3200–3400 cm⁻¹) and S-H (2550–2600 cm⁻¹).
  • Computational modeling : DFT (B3LYP/6-31G*) simulations to map intramolecular H-bonds and solvent interactions.
  • X-ray crystallography (if crystallizable) for solid-state structure validation .

Q. Q5. How can researchers reconcile discrepancies in reported partition coefficients (logP) for cis-(±)-thiolanediol across solvent systems?

A5. LogP variability stems from thiol prototropy and solvent polarity. Mitigate via:

  • Shake-flask method : Pre-saturate solvents (octanol/water) and measure concentrations via UV-Vis (ε = 150 L/mol·cm at 210 nm).
  • Chromatographic determination : Reverse-phase HPLC with a C18 column, using retention time vs. logP standards (e.g., alkanols).
  • Abraham solvation parameter analysis to account for H-bond acidity/basicity differences .

Methodological and Data Analysis

Q. Q6. What statistical approaches are recommended for analyzing dose-response relationships of cis-(±)-thiolanediol in cytotoxicity assays?

A6. Use:

  • Nonlinear regression (e.g., GraphPad Prism) to fit IC₅₀ values (four-parameter logistic model).
  • ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.
  • Principal component analysis (PCA) if correlating cytotoxicity with physicochemical descriptors (e.g., logP, pKa) .

Q. Q7. How should researchers address ethical considerations when studying cis-(±)-thiolanediol in human-derived cell lines or ex vivo models?

A7. Follow institutional review board (IRB) protocols:

  • Obtain cell lines from accredited repositories (e.g., ATCC) with documented consent.
  • For ex vivo studies (e.g., human skin biopsies), ensure donor anonymity and adherence to Declaration of Helsinki principles.
  • Include safety data in publications: LC₅₀ values, MSDS handling guidelines, and waste disposal protocols .

Literature Synthesis Guidelines

  • Primary sources : Prioritize peer-reviewed journals (e.g., J. Org. Chem.) over patents or non-peer-reviewed platforms.
  • Data reproducibility : Include detailed Supplementary Materials (synthetic procedures, raw spectra) per FAIR principles .

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